molecular formula C9H10N2O4 B13088469 2-Amino-2-oxoethyl 2-amino-5-hydroxybenzoate

2-Amino-2-oxoethyl 2-amino-5-hydroxybenzoate

Cat. No.: B13088469
M. Wt: 210.19 g/mol
InChI Key: GAKLBTPDQRGXRS-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl 2-amino-5-hydroxybenzoate: (CAS No. 473976-93-1) is a compound with the empirical formula C9H10N2O4. In the solid state, it forms a Y-shaped structure, with the methine carbon atom acting as a junction point . The dihedral angles between the three segments forming this structure are 77.7°, 86.2°, and 19.9°.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented. further research may reveal additional methods.

Chemical Reactions Analysis

Reactions:: 2-Amino-2-oxoethyl 2-amino-5-hydroxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are yet to be fully explored.

Major Products:: The major products formed during these reactions depend on the specific reaction conditions and the functional groups involved. Further investigation is needed to provide detailed information.

Scientific Research Applications

Chemistry::

Biology and Medicine::

    Docking Studies: Computational docking studies can explore its interactions with biological targets, aiding drug discovery efforts.

Industry::

    Material Science:

Mechanism of Action

The exact mechanism by which 2-Amino-2-oxoethyl 2-amino-5-hydroxybenzoate exerts its effects remains an area of active research. Investigating its molecular targets and pathways will provide valuable insights.

Comparison with Similar Compounds

While direct comparisons are limited due to its unique structure, related compounds include 2-Amino-5-hydroxybenzoic acid (CAS No. 394-31-0) and N-(2-Amino-2-oxoethyl)acrylamide (CAS No. 2479-62-1) . These compounds may serve as points of reference.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C9H10N2O4/c10-7-2-1-5(12)3-6(7)9(14)15-4-8(11)13/h1-3,12H,4,10H2,(H2,11,13)

InChI Key

GAKLBTPDQRGXRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)OCC(=O)N)N

Origin of Product

United States

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